6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
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Overview
Description
6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various applications, particularly in the agrochemical and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine typically involves the reaction of a trifluoromethyl pyridine building block with a chlorinated counterpart. One common method involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms occurs . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often employs high-selectivity chlorination reagents such as POCl3/CH2Cl2/Et3N under mild conditions. This method facilitates the synthesis of chloromethyl pyridine derivatives, which are essential intermediates for the production of more complex molecules.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is primarily influenced by the presence of the trifluoromethyl group and the pyridine ring. These structural features allow the compound to interact with specific molecular targets, such as enzymes and receptors, altering their activity and function . The exact pathways involved depend on the specific application, whether in agrochemicals or pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in similar applications.
4-(Trifluoromethyl)pyridine: A related compound with a trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the chloro, methoxy, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct physicochemical properties, making it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C7H5ClF3NO |
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Molecular Weight |
211.57 g/mol |
IUPAC Name |
6-chloro-2-methoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-4(7(9,10)11)2-3-5(8)12-6/h2-3H,1H3 |
InChI Key |
CPTWVHKBCFTLOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
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